Home > Products > Screening Compounds P117814 > N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide -

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide

Catalog Number: EVT-5024639
CAS Number:
Molecular Formula: C16H24N4O
Molecular Weight: 288.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a piperazine-based CCR5 antagonist, identified as a potent inhibitor of HIV-1 entry and replication in PBMCs. It exhibits excellent oral bioavailability in preclinical models. []
  • Relevance: Sch-350634 shares the core piperazine moiety with the target compound, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide. Both compounds feature a substituted pyridine ring directly connected to the piperazine ring. The presence of the piperazine and pyridine rings suggests potential for similar biological activity profiles. []

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405)

  • Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist. This compound demonstrates efficacy in improving learning and memory in rodent models. []
  • Relevance: WAY-101405 and N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide both feature a piperazine ring directly linked to a pyridine ring. The presence of these shared structural elements suggests potential for overlapping pharmacological profiles. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist currently under clinical development for anxiety and mood disorders. It demonstrates dose-dependent occupancy of 5-HT1A receptors in the human brain. []
  • Relevance: Similar to N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, DU 125530 contains a piperazine ring. While the exact substitution patterns differ, the presence of this common pharmacophore indicates potential for shared biological targets or mechanisms of action. []
  • Compound Description: Olanzapine is an atypical antipsychotic medication known to cause weight gain, hyperphagia, and metabolic dysregulation as side effects. []
  • Relevance: Olanzapine shares a 4-methyl-piperazine moiety with the target compound, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide. This structural similarity suggests that the target compound may have similar pharmacological effects or side effects to Olanzapine. []

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1Hbenzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: TJ08 is a benzimidazole derivative synthesized using a rapid microwave-assisted protocol. This compound exhibits potent antileukemic activity. []
  • Relevance: While structurally distinct from N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, TJ08 highlights the relevance of heterocyclic structures in medicinal chemistry and drug discovery. The target compound, also containing heterocyclic rings (piperazine and pyridine), could possess valuable biological properties. []

5-N-arylaminocarbonyl-6-(get)aryl-4-methyl-1,2,3,6-tetrahydropyrimidine-2-thiones

  • Compound Description: This series of compounds was investigated for their analgesic activity, which is believed to be related to their interaction with cyclooxygenase (COX) enzymes. []
  • Relevance: Although structurally diverse from N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, this series emphasizes the significance of exploring structure-activity relationships for optimizing desired biological effects. The target compound's distinct structure could provide a unique pharmacological profile. []

9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H- pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Ofloxacin)

  • Compound Description: Ofloxacin is a quinolone antimicrobial agent that exists as two enantiomers. The S-(-) enantiomer is significantly more active than the R-(+) enantiomer. []
  • Relevance: Both Ofloxacin and N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide contain a 4-methyl-piperazine moiety, suggesting that the target compound might exhibit antimicrobial activity. The study also highlights the importance of chirality in drug activity. Although the target compound does not possess the same chiral centers as Ofloxacin, it may have other chiral centers that could affect its biological activity. []

2-(2-(4-(3-methylphenyl)1-piperazinyl)ethyl quinoline (Centhaquin)

  • Compound Description: Centhaquin is a centrally acting hypotensive agent. Its mechanism of action does not involve cardiac contractility depression, suggesting potential benefits in hypertensive patients with cardiac or renal complications. []
  • Relevance: Centhaquin, with its piperazine and quinoline rings, emphasizes the therapeutic potential of nitrogen-containing heterocycles. The related compound, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, possessing both piperazine and pyridine rings, may also exhibit valuable cardiovascular effects. []

(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80)

  • Compound Description: SNC 80 is a highly selective δ opioid receptor agonist, exhibiting potent activity at this receptor subtype with minimal affinity for μ opioid receptors. []
  • Relevance: SNC 80 and the target compound, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, both contain a piperazine ring. Although the overall structures differ significantly, the shared piperazine moiety suggests potential for interaction with similar biological targets, highlighting the importance of this ring system in medicinal chemistry. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent and brain-penetrant poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It exhibits neuroprotective effects in models of Parkinson's disease. []
  • Relevance: Both FR255595 and N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide contain a piperazine ring, indicating potential for shared interactions with specific biological targets. This commonality highlights the role of piperazine as a pharmacophore in medicinal chemistry. []

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 is a novel small molecule agonist of the motilin receptor, a target for gastrointestinal disorders. It displays potent activity at both recombinant and native motilin receptors. []
  • Relevance: GSK962040, with its piperazine and piperidine rings, showcases the prevalence of these structural elements in compounds with gastrointestinal activity. While N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide only shares the piperazine ring, it might exhibit similar biological activity profiles due to this shared structural feature. []

1-Piperidinecarboxamide, N-[2-[[5-Amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: BIBN4096BS is a potent and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, a target for migraine treatment. []
  • Relevance: BIBN4096BS and N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide share the 4-(4-pyridinyl)-piperazine structure. The presence of this common fragment suggests that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide may also interact with CGRP receptors or related targets. []

3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

  • Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for the treatment of erectile dysfunction. []
  • Relevance: While structurally distinct from N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, ABT-670 highlights the use of substituted pyridine rings in developing drugs for central nervous system disorders. The target compound's pyridine ring could contribute to similar biological activities. []

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b)

  • Compound Description: 34b displays antidepressant-like activity in preclinical models and acts as a sigma receptor agonist. []
  • Relevance: Similar to N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, compound 34b contains a piperazine ring, indicating potential for shared interactions with specific biological targets. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, which is implicated in chronic myeloid leukemia (CML). []
  • Relevance: AP24534 and N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide share the 4-methyl-piperazine structure. This similarity, alongside the presence of other aromatic and heterocyclic rings in both compounds, suggests a potential for overlapping biological activities. []

Properties

Product Name

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide

IUPAC Name

N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

InChI

InChI=1S/C16H24N4O/c1-3-4-7-15(21)18-13-14-6-5-8-17-16(14)20-11-9-19(2)10-12-20/h3,5-6,8H,1,4,7,9-13H2,2H3,(H,18,21)

InChI Key

JHSJBVUYGNIXDU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC=C

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.